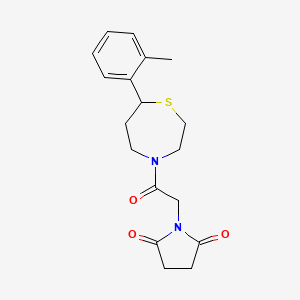

1-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is also known as thiazepan-4-one and has been extensively studied for its ability to target specific biological pathways.

Applications De Recherche Scientifique

Inhibitors of Glycolic Acid Oxidase

Research on pyrrolidine-dione derivatives has shown significant potential in inhibiting glycolic acid oxidase (GAO), which is crucial for managing conditions like Primary Hyperoxaluria. Large lipophilic substituents on the pyrrolidine-dione nucleus enhance the compound's inhibitory effect on GAO, highlighting the therapeutic potential in reducing urinary oxalate levels, thereby managing kidney stone formation (Rooney et al., 1983).

Asymmetric Synthesis

Asymmetric synthesis of spirocyclic pyrrolidine-thia(oxa)zolidinediones using pyrrolidine-dione derivatives as key intermediates has been reported. This method leverages a chiral N,O-ligand/Cu(I) catalysis system, yielding compounds with high diastereo- and enantioselectivity. Such compounds have potential applications in developing novel pharmaceuticals with spirocyclic structures, showcasing the versatility of pyrrolidine-dione derivatives in synthetic organic chemistry (Yang et al., 2015).

Solubility Studies

The solubility of pyrrolidine-dione derivatives in various solvents has been thoroughly investigated, providing valuable data for pharmaceutical formulation. Understanding the solubility profile is essential for drug delivery system design, ensuring optimal bioavailability and therapeutic effectiveness (Li et al., 2019).

Photoinduced Oxidative Annulation

The photoinduced direct oxidative annulation of pyrrolidine-dione derivatives has been explored for the synthesis of highly functionalized polyheterocyclic compounds. This approach, free from the need for transition metals and oxidants, opens up new avenues for creating complex molecular architectures, useful in the development of new materials and active pharmaceutical ingredients (Zhang et al., 2017).

Propriétés

IUPAC Name |

1-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-13-4-2-3-5-14(13)15-8-9-19(10-11-24-15)18(23)12-20-16(21)6-7-17(20)22/h2-5,15H,6-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPGKLODUPGVMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C(=O)CCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butan-1-one](/img/structure/B2397426.png)

methylidene]amino}-4,5-dimethoxybenzene](/img/structure/B2397435.png)

![1-(tert-butyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea](/img/structure/B2397441.png)

![N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2397443.png)

![N-(3-methoxybenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2397446.png)